

NMR shift differences between indolenine and methyleneindoline forms

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Compound of Interest

Compound Name: *1,3,3-Trimethyl-2,3-dihydro-1H-indole*

CAS No.: *105278-05-5*

Cat. No.: *B14007002*

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Comprehensive NMR Analysis: Indolenine vs. Methyleneindoline Forms

Executive Summary

This guide provides a technical comparison of the NMR spectroscopic signatures of 2,3,3-trimethylindolenine (the imine form) and its derivative 1,3,3-trimethyl-2-methyleneindoline (the enamine form, commonly known as Fischer's Base).[1]

Distinguishing these forms is critical in the synthesis of cyanine dyes, photochromic materials, and drug scaffolds. The transition between the indolenine (3H-indole) core and the methyleneindoline (exocyclic enamine) core represents a fundamental change in electronic structure—from an endocyclic C=N imine to an exocyclic C=C enamine—resulting in distinct diagnostic chemical shifts.

Structural & Mechanistic Context

The two species are chemically related but distinct. The indolenine is the precursor. Methylation of the indolenine nitrogen yields a quaternary indoleninium salt, which, upon deprotonation with a strong base, yields the neutral methyleneindoline (Fischer's Base).

Structural Transformation Pathway

The following diagram illustrates the conversion from the neutral indolenine to the active methyleneindoline species used in dye synthesis.



Figure 1: Synthetic pathway converting Indolenine to Methyleneindoline (Fischer's Base).

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Comparative NMR Analysis

The most reliable method to distinguish these forms is by tracking the hybridization change at the C2 position and the resulting shift of the attached protons/carbons.

Proton NMR (¹H NMR) Signatures

The "smoking gun" signal is the transformation of the C2-Methyl singlet (indolenine) into the Exocyclic Methylene singlets (Fischer's Base).

Feature	2,3,3-Trimethylindolenine (Imine)	1,3,3-Trimethyl-2-methyleneindoline (Enamine)	Diagnostic Note
C2 Substituent	-CH ₃ (Methyl)	=CH ₂ (Exocyclic Methylene)	Primary Differentiator
Shift (ppm)	δ 2.20 – 2.30 (s, 3H)	δ 3.90 – 4.00 (s, 2H)	Enamine protons are significantly deshielded compared to methyl, but shielded compared to normal alkenes due to N-donation.[1]
N-Substituent	None (Lone pair)	N-CH ₃ (Methyl)	
Shift (ppm)	N/A	δ 3.00 – 3.20 (s, 3H)	Appearance of N-Me signal confirms alkylation.[1]
C3-Methyls	δ 1.25 – 1.30 (s, 6H)	δ 1.30 – 1.35 (s, 6H)	Minimal change; gem-dimethyls remain shielded.[1]
Aromatic Region	δ 7.00 – 7.60 (m, 4H)	δ 6.50 – 7.20 (m, 4H)	Enamine nitrogen pushes electron density into the ring, often shielding aromatic protons (upfield shift).

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Critical Insight: In Fischer's base, the exocyclic methylene protons may appear as a single broad singlet or two distinct doublets depending on the solvent and temperature (due to restricted rotation or conformational locking). In CDCl₃ at room temperature, they typically appear as a singlet around 3.9 ppm.

Carbon NMR (¹³C NMR) Signatures

The ¹³C spectrum provides definitive proof of the backbone rearrangement.

Carbon Position	Indolenine (Imine Form)	Methyleneindoline (Enamine Form)	Electronic Environment Change
C2 (Ring Carbon)	δ ~188 ppm	δ ~160 ppm	C=N (Imine) converts to C-N (Enamine).[1] The imine carbon is highly deshielded.
Exocyclic Carbon	δ ~20 – 25 ppm (-CH ₃)	δ ~70 – 80 ppm (=CH ₂)	sp ³ Methyl converts to sp ² Methylene.[1] This ~50 ppm downfield shift is unmistakable.
C3 (Quaternary)	δ ~54 ppm	δ ~45 – 50 ppm	Slight shielding in the enamine form.
N-Methyl	N/A	δ ~29 – 35 ppm	Diagnostic for the N-alkylated product.[1]

Experimental Protocols

Sample Preparation for NMR

The methyleneindoline form (Fischer's Base) is highly basic and acid-sensitive.[1] Traces of acid in the NMR solvent (e.g., HCl in aged CDCl_3) can protonate the enamine, converting it back to the indoleninium salt, leading to confusing spectra.

Protocol:

- Solvent Selection: Use DMSO-d_6 or Benzene-d_6 for highest stability.[1] If using CDCl_3 , ensure it is neutralized (pass through basic alumina or store over K_2CO_3).
- Concentration: Prepare a ~10-15 mg/mL solution.
- Tube Prep: Ensure NMR tubes are clean and free of acid residue (do not acid wash without thorough rinsing/baking).

Synthesis & Isolation of Methyleneindoline (Fischer's Base)

To obtain a clean NMR spectrum of the methyleneindoline form, you must isolate the free base from the salt.

Step-by-Step Workflow:

- Starting Material: Suspend 2,3,3-trimethyl-1-methyl-3H-indolium iodide (or tosylate) in water.
- Basification: Add 10% NaOH or KOH solution dropwise with vigorous stirring until pH > 12.
- Extraction: The solution will become turbid as the neutral oil separates. Extract with Diethyl Ether or Dichloromethane (DCM).
- Drying: Dry the organic layer over Anhydrous Na_2SO_4 (Sodium Sulfate). Do not use acidic drying agents.[1]
- Evaporation: Remove solvent under reduced pressure. The product is usually a reddish/brown oil.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. The enamine is oxidatively unstable over time.

Diagnostic Decision Tree

Use this logic flow to identify your compound based on ^1H NMR data.

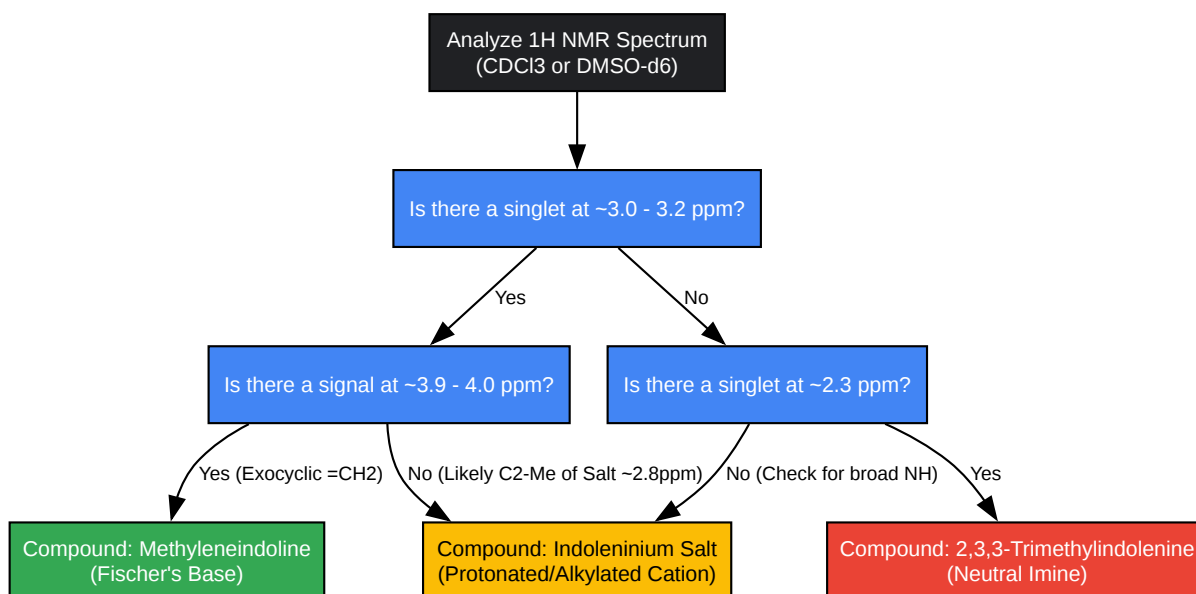


Figure 2: NMR Diagnostic Decision Tree for Indole Derivatives

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References

- Synthesis and Characterization of Indolenine Derivatives: Sajjadifar, S., et al. New 3H-Indole Synthesis by Fischer's Method.[1] *Molecules*, 2010, 15, 2491-2498.[1] [Link](#)
- Fischer's Base Data: NIST Chemistry WebBook, SRD 69.[1][2] 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-. [1][2][3] [Link](#)
- General NMR Shifts of Enamines: Pretsch, E., et al. *Structure Determination of Organic Compounds*. [1] Springer, 2009. [1] (Reference for general enamine C=C shift ranges).
- Indolenine 13C Shifts: ChemicalBook Spectrum Database, CAS 1640-39-7. [1] [Link](#)

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Sources

- 1. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- [webbook.nist.gov]
- 2. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- [webbook.nist.gov]
- 3. parchem.com [parchem.com]
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